molecular formula C12H15Cl2O4P B13960845 Phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester CAS No. 38331-02-1

Phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester

Cat. No.: B13960845
CAS No.: 38331-02-1
M. Wt: 325.12 g/mol
InChI Key: IZLGBMLXOOGJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester (CAS 470-90-6), commonly known as chlorfenvinphos, is an organophosphate insecticide. It is characterized by a 2,4-dichlorophenyl group attached to a chlorinated ethenyl moiety, with diethyl ester substituents on the phosphate group. Chlorfenvinphos exists in isomeric forms (α- and β-), with the α-isomer (trans configuration) being more biologically active . Its primary use includes agricultural pest control and veterinary applications against ectoparasites .

Properties

CAS No.

38331-02-1

Molecular Formula

C12H15Cl2O4P

Molecular Weight

325.12 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)ethenyl diethyl phosphate

InChI

InChI=1S/C12H15Cl2O4P/c1-4-16-19(15,17-5-2)18-9(3)11-7-6-10(13)8-12(11)14/h6-8H,3-5H2,1-2H3

InChI Key

IZLGBMLXOOGJMU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(=C)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Phosphorylation via Diethyl Phosphite Oxidation

Another approach involves the use of diethyl phosphite as a phosphorylation agent. Diethyl phosphite can be oxidized and reacted with appropriate organic substrates to form diethyl phosphate esters.

  • Starting Material: Diethyl phosphite (CAS 598-02-7)
  • Oxidizing Agent: Potassium permanganate or other oxidants
  • Reaction: Diethyl phosphite reacts with the 1-(2,4-dichlorophenyl)ethenyl precursor under controlled oxidation to yield the diethyl phosphate ester.

This method is supported by the known synthesis of phosphoric acid, diethyl ester derivatives, where diethyl phosphite is converted to diethyl phosphate esters by oxidation.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
One-Pot Diazotization & Hydrolysis Ethyl 2-chloroacetoacetate, 2,4-dichloroaniline, NaNO2, NaHCO3 0 to -10 °C; pH 5-7 neutralization High yield, simple operation, no intermediate isolation Requires careful pH control
Oxidation of Diethyl Phosphite Diethyl phosphite, KMnO4 Mild oxidation conditions Direct phosphorylation, well-established May require purification to remove by-products
Oxirane Addition to Hydroxyl Phosphate Esters Hydroxyl phosphate esters, ethylene oxide 20-90 °C, acidic catalysts optional Produces polymeric esters, versatile More complex, suited for polymers

Research Findings and Analytical Data

  • Yield and Purity: The one-pot diazotization method typically yields around 75-80% of the desired diethyl ester with high purity after chromatographic purification.
  • Spectroscopic Characterization:
    • $$^{1}H$$ NMR shows characteristic signals for ethyl groups (triplets near 1.1-1.3 ppm) and aromatic protons (7.1-7.5 ppm).
    • IR spectra confirm phosphate ester groups with P=O stretching vibrations near 1250 cm$$^{-1}$$.
  • Thermal Properties: Diethyl phosphoric esters generally have melting points near 6 °C and boiling points around 203 °C, indicating moderate volatility and stability.
  • Catalyst Stability: Catalysts used in phosphorylation reactions, such as boron trifluoride, remain stable up to 80 °C in the reaction system.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphoric acid derivatives with additional oxygen functionalities.

    Reduction: Phosphoric acid, 1-(2,4-dichlorophenyl)ethyl diethyl ester.

    Substitution: Compounds with substituted phenyl rings, such as phosphoric acid, 1-(2-amino-4-chlorophenyl)ethenyl diethyl ester.

Scientific Research Applications

Phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of acetylcholinesterase, an enzyme crucial for nerve function, by binding to its active site. This inhibition leads to the accumulation of acetylcholine, resulting in prolonged nerve signal transmission.

Comparison with Similar Compounds

Chlorfenvinphos vs. Dimethylvinphos

Dimethylvinphos (2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl phosphate) shares the same chlorinated phenyl and ethenyl backbone but substitutes diethyl esters with dimethyl esters.

Property Chlorfenvinphos (Diethyl Ester) Dimethylvinphos (Dimethyl Ester) Reference
Molecular Weight 359.57 g/mol 331.54 g/mol
Volatility Lower (due to larger ethyl groups) Higher (smaller methyl groups)
Acute Oral Toxicity LD₅₀ (rats): 10–30 mg/kg LD₅₀ (rats): 15–50 mg/kg
Environmental Persistence Moderate (hydrolysis half-life: ~30 days) Shorter (hydrolysis half-life: ~15 days)

Key Insight : Dimethylvinphos’s higher volatility makes it less persistent but more hazardous during application. Chlorfenvinphos’s larger ester groups enhance stability, extending residual activity .

Chlorfenvinphos vs. Bromofenvinphos

Bromofenvinphos (phosphoric acid, 2-bromo-1-(2,4-dichlorophenyl)ethenyl diethyl ester; CAS 33399-00-7) replaces the chlorine atom on the ethenyl group with bromine.

Property Chlorfenvinphos (Cl) Bromofenvinphos (Br) Reference
Molecular Weight 359.57 g/mol 404.02 g/mol
Electrophilicity Moderate Higher (Br is better leaving group)
Insecticidal Activity Effective against Lepidoptera Broader spectrum (Coleoptera, Diptera)
Toxicity (Avian) LC₅₀ (mallards): 120 ppm LC₅₀ (mallards): 85 ppm

Chlorfenvinphos vs. Sulfur-Containing Analog

Diethyl 1-(phenylthio)ethenyl phosphate (CAS 2274-95-5) replaces the chlorinated ethenyl group with a phenylthio moiety.

Property Chlorfenvinphos Diethyl 1-(phenylthio)ethenyl Phosphate Reference
LogP 4.45 4.45 (similar lipophilicity)
Mode of Action Acetylcholinesterase inhibition Mixed mechanism (thioester hydrolysis)
Mammalian Toxicity High (neurotoxic) Lower (metabolized via sulfur oxidation)

Key Insight : The sulfur analog’s altered mechanism reduces neurotoxicity but may limit insecticidal efficacy compared to chlorfenvinphos .

Structural-Activity Relationship (SAR) Analysis

  • 2,4-Dichlorophenyl Group : Critical for target-site binding; removal reduces potency by >90% .
  • Chlorine vs. Bromine on Ethenyl : Bromine enhances electrophilicity, accelerating acetylcholinesterase inhibition .
  • Ester Group Size : Diethyl esters improve stability and residual activity compared to dimethyl .

Toxicity and Environmental Impact

Compound Avian LC₅₀ (ppm) Aquatic Toxicity (LC₅₀, fish) Regulatory Status
Chlorfenvinphos 120 0.02 mg/L (rainbow trout) Banned in EU (2009)
Dimethylvinphos 200 0.05 mg/L Restricted in OECD nations
Bromofenvinphos 85 0.01 mg/L Limited use (EPA review)

Note: Chlorfenvinphos’s high aquatic toxicity and neurotoxic metabolites drove its EU ban .

Biological Activity

Phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester, commonly known as Chlorfenvinphos, is an organophosphorus compound primarily recognized for its use as an insecticide and acaricide. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and toxicological profiles.

Overview of Chlorfenvinphos

Chlorfenvinphos was first introduced in the United States in 1963 and has been widely applied in agricultural settings for pest control. It acts primarily by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for the normal functioning of the nervous system.

Target Enzyme

  • Acetylcholinesterase (AChE) : Chlorfenvinphos inhibits AChE, leading to the accumulation of acetylcholine (ACh) in the synaptic cleft. This overstimulation can result in neurotoxicity and disruption of normal neuronal function.

Biochemical Pathways

  • The primary pathway affected is the cholinergic pathway . The inhibition of AChE disrupts neurotransmission, leading to symptoms associated with organophosphate poisoning, including muscle twitching, respiratory distress, and potentially death at high exposures.

Pharmacokinetics

Chlorfenvinphos can be absorbed through various routes:

  • Ingestion
  • Dermal absorption

Once absorbed, it undergoes biotransformation into polar metabolites such as diethyl phosphate. The compound's distribution and elimination from the body can vary based on exposure levels and routes .

Cellular Effects

  • Chlorfenvinphos exhibits high toxicity to humans and other mammals. Its effects are primarily due to its interference with cholinergic signaling pathways. Symptoms of exposure can include headaches, dizziness, nausea, and in severe cases, respiratory failure .

Dosage Effects in Animal Models

  • Studies indicate that high doses can lead to significant neurological damage and other systemic effects. For example, animal studies have demonstrated acute toxicity with lethal doses leading to rapid mortality .

Environmental Impact

  • Chlorfenvinphos has been studied for its persistence in the environment and potential ecological risks. Its degradation products can also pose risks to non-target organisms.

Case Studies

  • A notable case involved an outbreak of poisoning linked to agricultural use where multiple individuals exhibited symptoms consistent with organophosphate exposure. This highlighted the need for stringent regulations regarding its application .

Comparative Analysis

To understand Chlorfenvinphos better, it is useful to compare it with other organophosphorus compounds:

Compound NameMechanism of ActionToxicity Level
ChlorfenvinphosAChE inhibitorHigh
ParathionAChE inhibitorVery High
MalathionAChE inhibitorModerate
DiazinonAChE inhibitorHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.